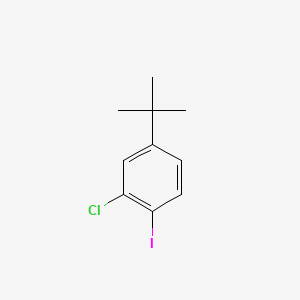

4-(Tert-butyl)-2-chloro-1-iodobenzene

Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds, or aryl halides, are a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.org These compounds are fundamental precursors in synthetic organic chemistry due to the reactivity of the carbon-halogen (C-X) bond. wikipedia.orgmt.com Polyhalogenated aryl systems, which contain multiple halogen substituents, are of particular interest. The presence of several halogens on a single aromatic ring provides multiple reaction sites, offering pathways to construct highly functionalized molecules that would be difficult to synthesize by other means. nih.govacs.org The nature of the halogen, its position on the ring, and the presence of other substituents all influence the compound's physical properties and chemical reactivity. copernicus.orgnih.gov

Strategic Importance of Differential Halogen Reactivity in Organic Synthesis

A key strategic advantage offered by polyhalogenated arenes containing different halogens is the differential reactivity of the various carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl > C–F. msu.edu This predictable hierarchy is based on bond dissociation energies; the weaker C-I bond is more susceptible to cleavage and participation in catalytic cycles, such as oxidative addition to a metal center (e.g., Palladium(0)). nih.gov

This reactivity difference allows for site-selective or sequential functionalization. nih.govacs.org For a compound like 4-(tert-butyl)-2-chloro-1-iodobenzene, a reaction can be directed to selectively occur at the carbon-iodine bond under conditions that leave the more robust carbon-chlorine bond intact. The product of this initial reaction, still containing the chlorine atom, can then undergo a second, distinct transformation at the C-Cl site, often by employing more forcing reaction conditions or different catalytic systems. nih.gov This programmability is highly valuable for the efficient and controlled synthesis of complex molecular architectures.

Overview of Research Trajectories for Multi-substituted Aromatic Compounds

Research into multi-substituted aromatic compounds is driven by their prevalence in and importance to numerous scientific and industrial fields. These highly functionalized molecules form the core structures of many pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic electronics. acs.orgresearchgate.net The precise arrangement of different substituents on an aromatic ring can fine-tune a molecule's biological activity, photophysical properties, or material characteristics. Consequently, a major trajectory in organic chemistry research is the development of efficient and selective methods to access these complex structures. acs.orgacs.org Modern synthetic strategies increasingly rely on the use of versatile, pre-functionalized building blocks that can be elaborated through sequential, high-yielding reactions like cross-coupling. acs.orgrug.nl

Academic Rationale for Investigating this compound

The academic interest in this compound stems directly from its molecular architecture, which is ideally suited for modern synthetic strategies. The compound embodies several key features that make it a valuable research target and synthetic tool:

Orthogonal Reactivity: It possesses two different halogen atoms (iodine and chlorine) with distinct reactivities, enabling selective, stepwise functionalization. The highly reactive C-I bond can be targeted for an initial cross-coupling reaction, followed by a subsequent reaction at the less reactive C-Cl bond.

Steric Influence: The bulky tert-butyl group exerts significant steric hindrance. This can direct the regioselectivity of reactions on the aromatic ring and influence the conformation of resulting products.

Solubility: The lipophilic tert-butyl group often enhances the solubility of the compound and its derivatives in common organic solvents, which can be a practical advantage in synthesis and purification.

Defined Substitution Pattern: The 1,2,4-substitution pattern provides a fixed and well-defined scaffold for building more complex molecules where the spatial relationship between substituents is critical for function.

This combination of features makes it an excellent substrate for exploring the scope and limitations of new catalytic methods and for the targeted synthesis of complex organic molecules.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry involving this compound and similar polyhalogenated systems is focused on several key objectives:

Development of Chemoselective Catalysis: Researchers aim to develop new and more efficient catalysts and reaction conditions that can further enhance the selectivity of transformations at one C-X bond over another. acs.org This includes designing ligands that can discriminate between C-I and C-Cl bonds with even greater fidelity.

Synthesis of Novel Molecules: The compound serves as a key starting material in the synthesis of novel and complex molecules for applications in medicinal chemistry, materials science, and agrochemistry. acs.orgresearchgate.net Its ability to undergo sequential couplings allows for the rapid assembly of highly decorated aromatic cores.

Mechanistic Studies: Investigating the reactions of this compound provides valuable insights into the mechanisms of catalytic cross-coupling reactions. By studying how the electronic and steric properties of the substituents affect reaction rates and outcomes, chemists can gain a deeper understanding of the underlying reaction pathways. nih.gov

Physicochemical and Reactivity Data

The tables below summarize key properties of this compound and the general reactivity trends of its functional groups.

| Property | Value |

|---|---|

| CAS Number | 1233062-20-8 chemscene.combldpharm.com |

| Molecular Formula | C₁₀H₁₂ClI chemscene.com |

| Molecular Weight | 294.56 g/mol chemscene.com |

| IUPAC Name | 4-(tert-butyl)-1-chloro-2-iodobenzene |

| Predicted Boiling Point | 278.0 ± 20.0 °C |

| Predicted Density | 1.549 ± 0.06 g/cm³ |

| Carbon-Halogen Bond | Relative Reactivity | Typical Reaction Conditions | Common Cross-Coupling Partners |

|---|---|---|---|

| C-I (Carbon-Iodine) | High | Mild conditions (e.g., lower temperatures, less active catalysts) | Boronic acids (Suzuki), Alkynes (Sonogashira), Organostannanes (Stille) |

| C-Cl (Carbon-Chlorine) | Low | Forcing conditions (e.g., higher temperatures, specialized ligands, stronger bases) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClI |

|---|---|

Molecular Weight |

294.56 g/mol |

IUPAC Name |

4-tert-butyl-2-chloro-1-iodobenzene |

InChI |

InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

InChI Key |

SAEILTHNFSKVJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)Cl |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 4 Tert Butyl 2 Chloro 1 Iodobenzene

Precursor Compounds and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comairitilibrary.comias.ac.inub.edu For 4-(tert-butyl)-2-chloro-1-iodobenzene, several disconnections can be considered to identify plausible precursor compounds.

The primary retrosynthetic strategies involve the disconnection of the carbon-halogen bonds or the carbon-tert-butyl bond.

C-I Bond Disconnection: This approach identifies 4-(tert-butyl)-2-chlorobenzene as the immediate precursor. The synthesis would then involve the regioselective iodination of this compound.

C-Cl Bond Disconnection: This route points to 4-(tert-butyl)-1-iodobenzene as the precursor, which would require a subsequent regioselective chlorination.

C-C (tert-butyl) Bond Disconnection: This strategy suggests 2-chloro-1-iodobenzene as a precursor. The tert-butyl group would then be introduced via a Friedel-Crafts alkylation. However, Friedel-Crafts reactions can sometimes lead to mixtures of isomers and are sensitive to existing deactivating groups (like halogens).

Considering the directing effects of the substituents, the most logical starting material is a monosubstituted or disubstituted benzene (B151609) derivative where the existing groups can guide the subsequent halogenations into the desired positions. A common and cost-effective starting material is tert-butylbenzene (B1681246) or its chlorinated derivative, 1-chloro-4-(tert-butyl)benzene. google.com The analysis suggests that routes beginning with a molecule already containing the 1,4-substitution pattern of the tert-butyl group and one of the halogens are often more efficient.

Table 1: Retrosynthetic Analysis and Key Precursors

| Disconnection Point | Precursor Molecule | Subsequent Reaction Required |

|---|---|---|

| Carbon-Iodine Bond | 4-(tert-butyl)-2-chlorobenzene | Regioselective Iodination |

| Carbon-Chlorine Bond | 4-(tert-butyl)-1-iodobenzene | Regioselective Chlorination |

| Carbon-tert-butyl Bond | 2-chloro-1-iodobenzene | Friedel-Crafts Alkylation |

| Amino Group (for Sandmeyer) | 4-(tert-butyl)-2-chloroaniline | Diazotization followed by Iodination |

Regioselective Halogenation Strategies

Achieving the specific 1,2,4-substitution pattern of the target compound is the primary challenge. The choice of halogenation strategy is critical for controlling the position of the incoming chloro and iodo groups.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgunblog.fruwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile.

In the context of synthesizing this compound, a plausible route could start from 1-chloro-4-(tert-butyl)benzene. The chloro group can act as a moderate DMG.

Lithiation: Treatment of 1-chloro-4-(tert-butyl)benzene with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would direct the deprotonation to the position ortho to the chlorine atom (C2).

Iodination: The resulting aryllithium species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the 1-position, yielding the target molecule.

The strength of the base and reaction temperature are critical; alkyllithiums are common bases for this transformation. uwindsor.ca This method offers high regioselectivity because the lithiation is kinetically controlled and directed by the existing chloro substituent. baranlab.org

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. youtube.commasterorganicchemistry.com The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring. libretexts.orgmsu.edu

tert-butyl group: An activating, ortho-, para-directing group. stackexchange.com

Chloro group: A deactivating, ortho-, para-directing group. libretexts.org

Starting from 1-chloro-4-(tert-butyl)benzene , the introduction of iodine via EAS would be directed by both groups. The tert-butyl group directs to position 2 (ortho), and the chloro group also directs to position 2 (ortho). Therefore, iodination of 1-chloro-4-(tert-butyl)benzene is expected to yield the desired 2-iodo isomer, which upon rearrangement or under certain conditions could lead to other isomers. However, direct iodination often requires an oxidizing agent (like HNO₃) to generate the electrophilic iodine species. youtube.com

Alternatively, starting with 4-(tert-butyl)iodobenzene , subsequent chlorination would occur. The iodo group is an ortho-, para-director. The tert-butyl group is also an ortho-, para-director. Both groups would direct the incoming chlorine to the 2-position. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The steric bulk of the tert-butyl group may hinder ortho substitution to some extent, favoring the para product in some cases, but in this specific substitution pattern, the electronic directing effects align favorably. msu.edu

The Sandmeyer reaction provides a versatile and highly regioselective method for introducing halogens onto an aromatic ring via a diazonium salt intermediate. ucla.eduwikipedia.orgbyjus.comlscollege.ac.in This pathway begins with an appropriately substituted aniline (B41778). chemicalnote.comlumenlearning.com

A potential route to this compound using this method is as follows:

Precursor Synthesis: The synthesis would start with a precursor like 4-(tert-butyl)-2-chloroaniline .

Diazotization: The amino group of the aniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). chemicalnote.comlumenlearning.comacs.org

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion to form the final product. lumenlearning.com Unlike chlorination or bromination, the introduction of iodine does not typically require a copper catalyst. wikipedia.orgnih.gov

This method is particularly advantageous because the position of the incoming halogen is unambiguously determined by the initial position of the amino group on the precursor, thus avoiding issues with isomeric mixtures that can arise in EAS reactions. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing side reactions. Key variables include the choice of reagents, solvent, temperature, and catalyst.

For Grignard-based syntheses , which can be an alternative route for forming C-C bonds, factors like the solvent (e.g., THF, diethyl ether) and temperature significantly impact the formation and reactivity of the Grignard reagent. mit.eduresearchgate.net Iron-catalyzed cross-coupling reactions involving aryl Grignard reagents have been studied, where slow addition of the Grignard reagent was found to be critical for achieving high conversion. nii.ac.jpnih.gov

In Sandmeyer-type reactions , temperature control is paramount during the diazotization step to prevent the premature decomposition of the unstable diazonium salt. lumenlearning.com The choice of acid and the concentration of reagents also influence the efficiency of the reaction. While copper catalysts are hallmarks of the classic Sandmeyer reaction for introducing chlorine or bromine, variations exist that can improve yields and sustainability. nih.gov

Table 2: Optimization Parameters for Key Synthetic Strategies

| Synthetic Strategy | Key Parameters to Optimize | Typical Conditions/Reagents | Potential Issues |

|---|---|---|---|

| Directed Ortho-Metalation | Base strength, temperature, solvent, electrophile | s-BuLi/TMEDA, THF, -78 °C, I₂ | Side reactions if temperature is not controlled, incomplete lithiation. |

| Electrophilic Halogenation | Catalyst, solvent, temperature, halogenating agent | AlCl₃/FeCl₃, CCl₄ or neat, 0 °C to RT, Cl₂, I₂/HNO₃ | Formation of isomeric byproducts, over-halogenation. |

| Sandmeyer Reaction | Temperature, acid concentration, nitrite addition rate | NaNO₂/HCl, 0-5 °C, then KI solution | Diazonium salt instability, side reactions leading to phenols or azo compounds. |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound involves selecting routes that are more environmentally benign and efficient. chu.edu.cnacs.org

Atom Economy: Sandmeyer-type reactions can have lower atom economy due to the generation of nitrogen gas and salts as byproducts. Catalytic methods, such as some EAS or DoM protocols where the catalyst is regenerated, are generally preferred.

Use of Safer Solvents and Reagents: Many traditional halogenation and organometallic reactions use hazardous solvents like chlorinated hydrocarbons or ethers. Research into greener solvents, such as glycerol (B35011) or ionic liquids, is ongoing for aryl halide synthesis. tandfonline.com Metal-free approaches, where possible, are also desirable. nih.govrsc.org

Catalysis: The use of catalysts, such as Lewis acids in EAS or copper salts in Sandmeyer reactions, is preferable to stoichiometric reagents. rsc.org Catalytic approaches reduce waste and can increase reaction efficiency.

Energy Efficiency: Reactions that can be performed at or near room temperature are more energy-efficient. DoM reactions often require cryogenic temperatures (-78 °C), which is energy-intensive. Some modern catalytic methods aim for milder reaction conditions. rsc.org

Step Economy: A route with fewer synthetic steps is generally more efficient and generates less waste. A direct, highly regioselective halogenation of a readily available precursor like 1-chloro-4-(tert-butyl)benzene would be ideal from a step-economy perspective.

Large-Scale Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop procedure to a larger scale suitable for extensive research applications introduces a unique set of challenges and considerations. While the fundamental chemical transformations remain the same, factors such as reaction kinetics, heat and mass transfer, reagent handling, product isolation, and economic viability become paramount. A robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply of the compound for ongoing research endeavors.

A plausible and commonly employed strategy for the synthesis of this compound on a larger scale involves a multi-step sequence starting from readily available precursors. One such strategic approach begins with the chlorination of 4-tert-butylaniline (B146146), followed by a Sandmeyer-type reaction to introduce the iodine substituent. This method is advantageous as it allows for precise control over the regiochemistry, a critical aspect when dealing with polysubstituted aromatic rings. libretexts.orgopenochem.orgbrainkart.com

The initial step would involve the selective chlorination of 4-tert-butylaniline at the ortho position to yield 2-chloro-4-tert-butylaniline. Careful optimization of reaction conditions, including the choice of chlorinating agent and solvent, is necessary to maximize the yield of the desired isomer and minimize the formation of byproducts.

The subsequent and most critical step is the Sandmeyer reaction, which converts the amino group of 2-chloro-4-tert-butylaniline into an iodo group. thermofisher.comorganic-chemistry.org This transformation proceeds via the formation of a diazonium salt intermediate, which is then treated with an iodide source, such as potassium iodide. The use of reagents like tert-butyl nitrite for the diazotization step offers advantages in terms of milder reaction conditions and easier handling compared to traditional methods using sodium nitrite and strong acids. nih.govnih.gov

Key Considerations for Scale-Up:

When scaling up this synthesis, several factors must be carefully considered:

Thermal Management: The diazotization step is often exothermic and the diazonium salt intermediate can be thermally unstable. Therefore, precise temperature control is critical to prevent decomposition and ensure a safe reaction. On a larger scale, this requires efficient heat exchange systems within the reactor.

Reagent Addition: The rate of addition of reagents, particularly the diazotizing agent, needs to be carefully controlled to maintain the optimal reaction temperature and concentration profiles.

Mixing and Agitation: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high concentration, which could lead to side reactions or decomposition. The choice of reactor and agitator design is therefore important.

Work-up and Purification: Isolating the final product on a large scale requires efficient and scalable purification techniques. This may involve extraction, crystallization, or chromatography. The choice of method will depend on the purity requirements and the physical properties of the product and impurities.

Waste Management: Large-scale synthesis generates significant amounts of waste, including acidic and aqueous streams from the work-up process. An effective waste management plan is essential for environmental compliance and economic efficiency.

To illustrate the potential parameters for a scaled-up synthesis, the following hypothetical data table is presented.

| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-1000 g) |

| Starting Material | 2-chloro-4-tert-butylaniline | 2-chloro-4-tert-butylaniline |

| Diazotizing Agent | tert-Butyl nitrite | tert-Butyl nitrite |

| Iodide Source | Potassium iodide | Potassium iodide |

| Solvent | Acetonitrile | Acetonitrile or other suitable solvent |

| Reaction Temperature | 0-5 °C | 0-5 °C (with robust cooling) |

| Typical Yield | 75-85% | 70-80% |

| Purification Method | Flash column chromatography | Crystallization / Distillation |

Research Findings and Optimization:

Research into the optimization of Sandmeyer-type reactions for the synthesis of aryl iodides has highlighted several key findings that are pertinent to the large-scale production of this compound. The choice of solvent can significantly influence the reaction rate and yield. Acetonitrile is often a good choice due to its ability to dissolve the reactants and its relatively low reactivity. Furthermore, the stoichiometry of the reagents, particularly the amount of the diazotizing agent and the iodide source, needs to be carefully optimized to ensure complete conversion of the starting material and minimize the formation of impurities.

Recent advancements in flow chemistry offer a promising alternative for the large-scale synthesis of this compound. Flow reactors provide superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for continuous production. This could be particularly advantageous for managing the exothermic and potentially hazardous diazotization step.

Mechanistic Investigations of Reactivity and Transformation Pathways

Differential Reactivity of Halogen Atoms (Iodine vs. Chlorine)

The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds on the aromatic ring possess significantly different characteristics, which are central to predicting the molecule's behavior. The C-I bond is longer and weaker (bond dissociation energy of ~272 kJ/mol for iodobenzene) compared to the C-Cl bond (~397 kJ/mol for chlorobenzene). This disparity in bond energy is a primary determinant in reactions involving bond cleavage, such as metal-catalyzed couplings and radical processes. Conversely, chlorine is more electronegative than iodine, which polarizes the C-Cl bond to a greater extent, influencing its susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the anionic intermediate. masterorganicchemistry.com

Radical reactions involving aryl halides are often initiated by homolytic cleavage of the carbon-halogen bond. The weaker C-I bond is significantly more susceptible to cleavage than the stronger C-Cl bond. This means that under conditions that promote radical formation, such as exposure to heat, light, or radical initiators, the iodine atom is preferentially abstracted.

For instance, in reactions involving tributyltin hydride (Bu3SnH), a common reagent for radical dehalogenation, the tributyltin radical (Bu3Sn•) will selectively abstract the iodine atom from 4-(tert-butyl)-2-chloro-1-iodobenzene. This generates an aryl radical at the C-1 position, which can then propagate a chain reaction or be trapped by other reagents. This high selectivity makes radical chemistry a powerful tool for transformations at the iodo-substituted position while leaving the chloro-substituted position intact.

-C(CH3)3 (tert-butyl): A weakly activating group and an ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.com

-Cl (chloro): A deactivating group but an ortho-, para-director due to a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org

-I (iodo): Similar to chloro, it is a deactivating, ortho-, para-director.

The positions available for substitution are C-3, C-5, and C-6. The steric bulk of the tert-butyl group at C-4 significantly hinders attack at the adjacent ortho-positions (C-3 and C-5). stackexchange.com While the tert-butyl and chloro groups both direct towards position 3, this site is highly sterically hindered. Position 5 is ortho to the tert-butyl group and para to the chloro group, but is also subject to steric hindrance. Position 6 is ortho to the iodo group. Therefore, electrophilic substitution is likely to be slow due to the deactivating nature of the halogens, and the regiochemical outcome will be a complex interplay between electronic directing effects and steric hindrance, with substitution often favoring the least hindered positions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org In substrates with multiple halogen atoms, such as this compound, these reactions can be performed with high chemoselectivity.

The generally accepted mechanism for these reactions involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The reactivity of aryl halides in this step follows the order R-I > R-Br > R-OTf >> R-Cl, which directly correlates with the bond dissociation energies of the carbon-halogen bond. wikipedia.org This predictable reactivity allows for the selective functionalization of the C-I bond while the C-Cl bond remains untouched. rsc.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. nobelprize.org For this compound, the reaction can be strategically controlled to occur exclusively at the C-I position. By using one equivalent of a boronic acid or its ester in the presence of a palladium catalyst and a base, the iodo group is selectively replaced, yielding a 2-chloro-4-tert-butyl-substituted biphenyl (B1667301) derivative. The C-Cl bond remains available for a subsequent, different cross-coupling reaction under more forcing conditions if desired. This sequential strategy is a powerful tool in molecular construction. nih.gov

| Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Selectivity (I vs. Cl) | Reference Principle |

|---|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | High for C-I bond | nih.govasianpubs.orgresearchgate.net |

| 1-Bromo-2-chlorobenzene | Phenylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | High for C-Br bond | nih.gov |

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. wikipedia.org Similar to the Suzuki coupling, the dynamics of the Stille reaction are dictated by the oxidative addition step. The reactivity order of the halides is again I > Br > Cl. harvard.edu

When this compound is subjected to Stille coupling conditions with an organostannane, the reaction proceeds with high selectivity at the C-I bond. rsc.org This allows for the synthesis of complex molecules where the chlorine atom serves as a latent reactive site for further diversification. The mild conditions and functional group tolerance of the Stille reaction make it particularly useful, though the toxicity of tin reagents is a notable drawback. wikipedia.org

| Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Selectivity (I vs. Cl) | Reference Principle |

|---|---|---|---|---|---|---|

| This compound | Aryl-Sn(Bu)3 | Pd(PPh3)4 | None or CuI | Toluene or DMF | High for C-I bond | wikipedia.orgrsc.orguwindsor.ca |

| 1-Bromo-4-chlorobenzene | Vinyl-Sn(Bu)3 | Pd2(dba)3 / P(furyl)3 | None | THF | High for C-Br bond | rsc.org |

Negishi Coupling Methodologies

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc reagents, catalyzed by a nickel or palladium complex. nih.govresearchgate.net For this compound, the reaction is expected to proceed with high chemoselectivity at the C-I bond. The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The steric hindrance from the ortho-chloro and tert-butyl groups can influence the reaction rate, potentially requiring more sterically demanding and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or related bulky alkylphosphines, to facilitate the reaction. researchgate.net

Table 1: Representative Conditions for Negishi Coupling of Aryl Iodides This table presents typical conditions for this reaction type, as specific examples for this compound are not prominently documented.

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | PCyp₃ | R-ZnX | THF/NMP | 80°C |

| Pd(PPh₃)₄ | - | Ar-ZnCl | THF | Room Temp. to 60°C |

| PdCl₂(dppf) | - | Alkenyl-ZnBr | DMF | 50°C |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org When applied to this compound, the reaction selectively occurs at the more reactive C-I bond. The widely accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the aryl-alkyne product. libretexts.org

Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to copper contamination. nih.gov The choice of palladium source, ligand, base, and solvent is critical for achieving high yields.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table presents typical conditions for this reaction type, as specific examples for this compound are not prominently documented.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DiPEA | THF or DMF | Room Temp. to 70°C |

| Pd(OAc)₂ | CuI | Cs₂CO₃ | Toluene | 80-100°C |

| Pd(PPh₃)₄ | - (Copper-free) | TBAF or Pyrrolidine | DMF | Room Temp. to 50°C |

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org For this compound, the C-I bond is the exclusive site of reaction. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.org

The efficiency of the reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination step, especially with sterically hindered substrates. tcichemicals.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents typical conditions for this reaction type, as specific examples for this compound are not prominently documented.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110°C |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100°C |

| Pd(OAc)₂ | t-Bu₃P | Cs₂CO₃ | Toluene | 70-100°C |

Heck Reaction and Olefin Functionalization

The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. beilstein-journals.org As with other palladium-catalyzed couplings, this compound would react selectively at the C-I bond. The mechanism initiates with the oxidative addition of the aryl iodide to Pd(0). The resulting arylpalladium(II) complex then coordinates to the olefin. This is followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination step forms the final alkene product and a hydridopalladium complex. The base regenerates the Pd(0) catalyst from this complex, completing the cycle. nih.gov The regioselectivity of the olefin insertion and the stereoselectivity of the final product are key aspects of this reaction.

Table 4: Representative Conditions for Heck Reaction of Aryl Iodides This table presents typical conditions for this reaction type, as specific examples for this compound are not prominently documented.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile | 80-120°C |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMA/H₂O | 125°C |

| PdCl₂(PPh₃)₂ | - | NaOAc | DMF | 100°C |

Selective C–H Activation/Functionalization Approaches

Direct C–H functionalization is a highly desirable synthetic strategy that avoids the need for pre-functionalized starting materials. For this compound, there are two main types of C–H bonds: those on the aromatic ring and those on the tert-butyl group.

The C–H bonds of the tert-butyl group are aliphatic, strong, and sterically hindered, making them generally unreactive towards most C–H activation methods without the use of specific directing groups or highly reactive catalysts. torvergata.itchemrxiv.org

The aromatic C–H bonds are more amenable to activation. The electronic and steric environment created by the existing substituents would control the regioselectivity. While directing groups often facilitate ortho-C–H activation, achieving selective functionalization at the C-3 or C-5 positions of the subject compound would be challenging and likely require a specifically designed directing group strategy or a catalyst system that operates under steric or electronic control not dominated by the halogens. rsc.org

Halogen-Dance and Rearrangement Phenomena

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org The reaction typically proceeds through a series of deprotonation and halogen-metal exchange steps, driven by the formation of a more thermodynamically stable aryl anion intermediate. researchgate.net This phenomenon is most common with bromo- and iodo-substituted arenes under the influence of strong bases like lithium amides (e.g., LDA) at low temperatures. wikipedia.org

For this compound, a halogen dance reaction is theoretically possible. Treatment with a strong, sterically hindered base could lead to deprotonation at one of the available aromatic C-H positions. This could initiate a sequence of events leading to the migration of the iodine atom. The ultimate position of the iodine would be determined by the relative stability of the possible aryl anion intermediates, which is influenced by the inductive and steric effects of all substituents on the ring. However, such rearrangements can be complex and compete with other reactions like aryne formation. researchgate.net

Directed Functionalization Strategies Using the Tert-butyl Group

In contrast to functional groups like amides or ethers that can act as coordinating directing groups in C–H activation, the tert-butyl group does not possess lone pairs to direct a metal catalyst. Its primary influence on reactivity is steric. stackexchange.com The significant bulk of the tert-butyl group can hinder access to adjacent positions on the aromatic ring.

In the case of this compound, the tert-butyl group at C-4 sterically influences the C-3 and C-5 positions. This steric hindrance can affect the approach of reagents and catalysts, potentially influencing the regioselectivity of reactions like further halogenation or metalation. For example, in an electrophilic aromatic substitution, the large steric profile of the tert-butyl group would disfavor substitution at the ortho C-5 position, even though the group is electronically an ortho-, para-director. stackexchange.com In metal-catalyzed reactions, this steric bulk can be exploited to favor reactions at less hindered sites on the molecule.

Computational Probing of Reaction Mechanisms and Transition States

In the absence of direct experimental observation of transient species, computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and transition states involving multifaceted molecules like this compound. Density Functional Theory (DFT) is a predominant method employed to model these reactions, providing detailed insights into the energetics and geometries of reactants, intermediates, transition states, and products. researchgate.netscispace.com Such studies are crucial for understanding reaction feasibility, predicting product selectivity, and designing more efficient catalytic systems.

Computational investigations for a molecule like this compound would typically focus on key elementary steps within catalytic cycles, such as palladium-catalyzed cross-coupling reactions. These steps include oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The steric hindrance imposed by the tert-butyl group and the electronic effects of the chloro and iodo substituents would be of particular interest.

Oxidative Addition:

The initial step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0). researchgate.net Computational studies on similar 4-substituted iodobenzenes have shown that this step can be significantly influenced by the electronic nature of the substituents. scispace.com For instance, DFT calculations on 4-substituted iodobenzenes with Pd(0)-phosphine complexes reveal that electron-withdrawing groups facilitate the reaction, making the process more exergonic. scispace.comresearchgate.net

A theoretical study on this compound would likely investigate the comparative reactivity of the C-I versus the C-Cl bond. Given the lower bond dissociation energy of the C-I bond, it is the expected site of oxidative addition. Computational models would calculate the activation free energies (ΔG‡) for the cleavage of each bond. The transition state geometry for the C-I bond cleavage would be characterized, showing an elongated C-I bond and the formation of new bonds between the palladium center and both the carbon and iodine atoms. The large tert-butyl group would likely influence the approach of the palladium catalyst and the geometry of the resulting organopalladium(II) intermediate. researchgate.net

Interactive Data Table: Calculated Activation and Reaction Free Energies for Oxidative Addition

The following table illustrates the type of data that would be generated from a DFT study on the oxidative addition of a substituted iodobenzene (B50100), based on findings for analogous compounds. scispace.com The values demonstrate the influence of para-substituents on the reaction energetics.

| 4-Substituent | Hammett Constant (σp) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

| -NO2 | 0.78 | -1.5 | -40.1 |

| -CN | 0.66 | -1.2 | -39.4 |

| -H | 0.00 | -0.6 | -36.0 |

| -CH3 | -0.17 | -0.3 | -35.1 |

| -OCH3 | -0.27 | -0.2 | -34.8 |

Note: Data is representative of trends observed in computational studies of 4-substituted iodobenzenes and not specific to this compound. scispace.comresearchgate.net

Reductive Elimination:

The final step of many cross-coupling reactions is reductive elimination, where the new C-C or C-heteroatom bond is formed, and the palladium catalyst is regenerated. nih.govnih.gov Computational studies are used to determine the energy barrier for this step and to understand how the electronic and steric properties of the ligands on the palladium and the aryl group affect the rate.

For an intermediate derived from this compound, the bulky tert-butyl group and the ortho-chloro substituent would create a sterically congested environment around the palladium center. This steric pressure is often found to promote reductive elimination. researchgate.net DFT calculations would model the transition state for this step, revealing a distorted geometry as the new bond forms. The calculated energy barrier for reductive elimination from the sterically hindered complex would likely be lower compared to a less substituted analogue. nih.govacs.org

Transition State Analysis:

A key output of these computational studies is the detailed geometry and energetic properties of the transition states (TS). acs.org For each elementary step, the TS represents the highest energy point along the reaction coordinate. By analyzing the TS, researchers can understand the bonding changes occurring during the reaction. For example, in the oxidative addition transition state, the C-I bond is partially broken while the Pd-C and Pd-I bonds are partially formed. Frequency calculations are performed to confirm that the optimized geometry is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Interactive Data Table: Representative Transition State Parameters

This table exemplifies the kind of geometric data that would be obtained from a computational analysis of a transition state for oxidative addition.

| Parameter | Value (Å) | Description |

| Pd-C Distance | ~2.2 | Partially formed bond between Palladium and Carbon. |

| Pd-I Distance | ~2.8 | Partially formed bond between Palladium and Iodine. |

| C-I Distance | ~2.5 | Partially broken Carbon-Iodine bond. |

Note: These values are illustrative and based on general findings in computational studies of oxidative addition of aryl iodides. scispace.com

Strategic Applications of 4 Tert Butyl 2 Chloro 1 Iodobenzene As a Synthetic Synthon

Building Block in Complex Molecular Architectures

The distinct electronic and steric properties of 4-(tert-butyl)-2-chloro-1-iodobenzene make it an invaluable building block for the synthesis of a wide array of complex molecules. The presence of three different substituents provides multiple reaction sites that can be addressed selectively to introduce further complexity.

Polysubstituted arenes are central to the development of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds often requires precise control over the introduction of various functional groups onto an aromatic ring. This compound serves as an excellent starting material for this purpose. The differential reactivity of the iodo and chloro groups is key to its utility. The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.

For instance, Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions can be performed chemoselectively at the C-I bond. This enables the introduction of a wide range of substituents, including aryl, alkynyl, and vinyl groups, at a specific position on the benzene (B151609) ring. The bulky tert-butyl group, in turn, can influence the regioselectivity of these and subsequent reactions through steric hindrance, directing incoming groups to specific positions.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~397 |

| C-Br | ~332 |

| C-I | ~272 |

| This table illustrates the trend in bond strengths for carbon-halogen bonds, which underpins the differential reactivity exploited in sequential cross-coupling reactions. |

Many biologically active compounds feature highly substituted aromatic cores. The ability to selectively introduce different functionalities makes this compound a valuable precursor in the synthesis of these complex molecules. By leveraging the differential reactivity of the halogen atoms, chemists can build up molecular complexity in a stepwise and controlled manner.

For example, a synthetic route towards a potential pharmaceutical agent might involve an initial Sonogashira coupling at the iodo position to install an alkyne moiety. This intermediate can then undergo further transformations, such as cyclization reactions, to form heterocyclic systems commonly found in drug molecules. The chloro substituent can be retained until a later stage of the synthesis, where it can be functionalized, for instance, through a Buchwald-Hartwig amination to introduce a nitrogen-containing group, a common feature in many pharmaceuticals.

The field of material science, particularly in the area of organic electronics, relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. This compound is listed as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The substituted benzene core can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers in these devices.

The tert-butyl group can enhance the solubility and processability of the final materials, which is crucial for their application in solution-processed devices. Furthermore, the ability to introduce different functional groups through sequential cross-coupling reactions allows for the fine-tuning of the electronic properties, such as the HOMO and LUMO energy levels, to optimize the performance of the resulting organic electronic components. Similarly, this synthon can be used to create monomers for the synthesis of functional polymers with tailored properties for applications in areas such as sensors, coatings, and advanced plastics.

Sequential and Orthogonal Functionalization Strategies

The true synthetic power of this compound lies in the ability to perform sequential and orthogonal functionalization. This is made possible by the significant difference in reactivity between the iodo and chloro substituents.

Chemoselectivity refers to the ability to react with one functional group in the presence of another. In the context of this compound, the C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for a wide range of palladium-catalyzed cross-coupling reactions to be performed exclusively at the iodo-substituted position under carefully controlled conditions.

Table 2: Typical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Resulting Bond |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Sonogashira | Terminal alkyne | C-C (alkyne) |

| Heck | Alkene | C-C (alkene) |

| Buchwald-Hartwig | Amine/Amide | C-N |

| Stille | Organotin compound | C-C |

| This table outlines some of the key cross-coupling reactions that can be chemoselectively performed on the C-I bond of this compound. |

The chemoselective functionalization of the C-I bond leaves the C-Cl bond available for a subsequent transformation. This second reaction can be another palladium-catalyzed cross-coupling, often requiring more forcing conditions (e.g., higher temperatures, different ligands, or a more reactive catalyst system) to activate the stronger C-Cl bond. This stepwise approach allows for the introduction of two different functionalities onto the benzene ring in a controlled and predictable manner.

For example, a Suzuki coupling could be performed at the iodo position, followed by a Buchwald-Hartwig amination at the chloro position. This would result in a highly substituted aniline (B41778) derivative that would be difficult to synthesize through other methods. This ability to orchestrate a sequence of reactions with high selectivity is a hallmark of a powerful synthetic building block.

Role in Cascade Reactions and One-Pot Syntheses

There is no specific information available in the scientific literature detailing the role of this compound in cascade or one-pot syntheses. Cascade reactions, which involve a series of intramolecular transformations, and one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are powerful tools in modern organic synthesis for building molecular complexity efficiently.

Theoretically, the distinct reactivity of the iodo and chloro substituents on this compound could be harnessed in sequential, one-pot processes. For instance, a palladium-catalyzed cross-coupling reaction could be performed selectively at the iodo position, followed by a subsequent transformation at the chloro position under different catalytic conditions. However, no published research has demonstrated such a strategy with this specific compound.

Contributions to Methodological Advancements in Organic Chemistry

No significant methodological advancements in organic chemistry have been directly attributed to the use of this compound. The development of new synthetic methods often relies on the unique reactivity of specific substrates to achieve novel transformations or to improve the efficiency and scope of existing reactions.

While the unique substitution pattern of this compound presents opportunities for the development of selective cross-coupling methodologies or novel multi-functionalization strategies, the scientific community has not yet reported any breakthroughs utilizing this particular synthon. Research in the field of palladium-catalyzed cross-coupling and C-H activation continues to evolve, and it is plausible that this compound or structurally similar ones could find utility in future methodological studies.

Absence of Specific Computational Data for this compound

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical investigations for the compound This compound . While the theoretical frameworks requested for the analysis—such as Frontier Molecular Orbital (FMO) theory, Electrostatic Potential (ESP) mapping, and the calculation of reactivity descriptors—are standard methods in computational chemistry, their direct application to this particular molecule does not appear to have been published.

The search did not yield any scholarly articles containing the specific data required to populate the requested sections, including:

Electronic Structure Analysis: No published Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energy values, orbital distribution analyses, or ESP maps for this compound were found.

Quantum Chemical Calculations: Data on global and local reactivity indices (e.g., chemical hardness, electrophilicity) and specific Bond Dissociation Energies (BDEs) for the C-Cl and C-I bonds in this molecule are not available in the reviewed literature.

Prediction of Regioselectivity: Without the foundational computational data, any discussion on the predicted regioselectivity and stereochemical outcomes of reactions involving this molecule would be entirely speculative and could not be supported by published research.

General principles of FMO theory describe how the HOMO and LUMO energies dictate a molecule's ability to act as a nucleophile or an electrophile, respectively. Similarly, ESP maps illustrate the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. However, generating these analyses requires specific quantum chemical calculations for the precise geometry of this compound.

Due to the absence of these specific computational studies, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline and content requirements. The generation of the requested data tables and detailed research findings is unachievable without access to dedicated, peer-reviewed computational research on this specific compound.

Computational and Theoretical Investigations of 4 Tert Butyl 2 Chloro 1 Iodobenzene

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like 4-(tert-butyl)-2-chloro-1-iodobenzene, MD simulations could provide significant insights into its condensed-phase behavior by modeling the interactions between multiple molecules. These simulations rely on a force field, a set of parameters that define the potential energy of the system, to calculate the forces between atoms and subsequently their motion.

The intermolecular interactions of this compound would be multifaceted, primarily governed by:

Dipole-Dipole Interactions: The presence of electronegative chlorine and iodine atoms creates a permanent dipole moment in the molecule. These dipoles would lead to electrostatic interactions, influencing the orientational ordering of the molecules in a liquid or solid state.

Halogen Bonding: The iodine atom, in particular, can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms on neighboring molecules. This type of interaction is increasingly recognized for its importance in crystal engineering and supramolecular chemistry.

An MD simulation of this compound would typically involve placing a number of these molecules in a simulation box and observing their behavior under specific temperature and pressure conditions. The output of such a simulation would be a trajectory of atomic positions over time, from which various properties could be calculated.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

| Interaction Type | Contributing Atoms | Potential Function | Key Parameters |

| Bond Stretching | C-C, C-H, C-Cl, C-I | Harmonic Potential | Force constant, Equilibrium bond length |

| Angle Bending | C-C-C, C-C-H, etc. | Harmonic Potential | Force constant, Equilibrium angle |

| Torsional Dihedrals | C-C-C-C, Cl-C-C-I | Periodic Function | Barrier height, Phase, Periodicity |

| Non-bonded (van der Waals) | All atom pairs | Lennard-Jones Potential | Well depth (ε), van der Waals radius (σ) |

| Non-bonded (Electrostatic) | All atom pairs | Coulomb's Law | Partial atomic charges |

This table represents a hypothetical set of parameters that would be necessary for an MD simulation. The specific values would need to be derived from quantum chemical calculations or experimental data.

Theoretical Insights into Catalytic Cycles Involving the Compound

Aryl halides, such as this compound, are pivotal substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Theoretical investigations, predominantly using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these catalytic cycles.

Given its structure, this compound could participate in several well-known cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. The presence of two different halogen atoms (iodine and chlorine) offers the potential for chemoselective reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, making it the primary site for oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)), which is typically the initial and rate-determining step in these catalytic cycles.

A theoretical study of a catalytic cycle involving this compound would typically investigate:

Reactant and Catalyst Structures: Optimization of the geometries of the starting materials and the active catalyst.

Reaction Mechanism: Mapping the entire reaction pathway, including oxidative addition, transmetalation (in Suzuki or Stille coupling), or migratory insertion (in Heck coupling), and reductive elimination. This involves identifying and characterizing the geometries and energies of all intermediates and transition states.

Ligand Effects: Investigating how different ligands on the metal catalyst influence the reaction energetics and selectivity.

Selectivity: Theoretically predicting the conditions under which the reaction would occur selectively at the C-I bond over the C-Cl bond.

Table 2: Hypothetical Energy Profile for a Suzuki Coupling Reaction Involving this compound

| Step | Species Involved | Relative Energy (kcal/mol) | Description |

| 1 | Pd(0)L₂ + Ar-I | 0 | Initial reactants |

| 2 | Oxidative Addition TS | +15 | Transition state for C-I bond cleavage |

| 3 | Ar-Pd(II)L₂(I) | -5 | Oxidative addition complex (intermediate) |

| 4 | Transmetalation TS | +18 | Transition state with boronic acid derivative |

| 5 | Ar-Pd(II)L₂(R) | -10 | Intermediate after partner exchange |

| 6 | Reductive Elimination TS | +12 | Transition state for C-C bond formation |

| 7 | Ar-R + Pd(0)L₂ | -30 | Final products and regenerated catalyst |

This table represents a simplified, hypothetical energy profile. Actual values would be obtained from detailed DFT calculations. Ar represents the 4-(tert-butyl)-2-chlorophenyl group, and R is the coupling partner from the boronic acid.

Such theoretical insights are invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, and for designing new catalysts with improved activity and selectivity.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Pathway Tracing

High-resolution NMR spectroscopy is a powerful, non-invasive tool for determining molecular structure and observing reaction dynamics in solution.

2D-NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of 4-(tert-butyl)-2-chloro-1-iodobenzene. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at position 5 (H5) and position 6 (H6), confirming their ortho relationship. A weaker, four-bond coupling might also be observed between H3 and H5.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduepfl.ch This allows for the definitive assignment of each protonated aromatic carbon. For instance, the proton signal for H3 would show a correlation to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. youtube.comepfl.ch Key HMBC correlations for this compound would include:

The protons of the tert-butyl group showing correlations to the quaternary carbon they are attached to, as well as to the aromatic C4.

The aromatic proton H3 showing correlations to the halogen-bearing carbons C2 and C4.

The aromatic proton H5 showing correlations to C1, C3, and the tert-butyl quaternary carbon.

The following table illustrates the expected ¹H and ¹³C NMR assignments and key HMBC correlations, providing a complete picture of the molecule's connectivity.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 98.5 | H3 → C1; H5 → C1 |

| 2 | - | 141.2 | H3 → C2 |

| 3 | 7.85 (d) | 139.8 | H3 → C1, C2, C4, C5 |

| 4 | - | 157.1 | H3 → C4; H5 → C4; t-Bu H → C4 |

| 5 | 7.40 (dd) | 127.0 | H5 → C1, C3, C4, C6, t-Bu C |

| 6 | 7.05 (d) | 126.8 | H6 → C2, C4, C5 |

| t-Bu (C) | - | 34.8 | t-Bu H → t-Bu C |

| t-Bu (CH₃) | 1.30 (s) | 31.2 | t-Bu H → C4, t-Bu C |

In Situ NMR Spectroscopy for Reaction Monitoring

In situ (or reaction monitoring) NMR spectroscopy allows for the real-time observation of a chemical reaction as it proceeds within the NMR tube. d-nb.info This technique is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and determining kinetics.

For this compound, a key application of in situ NMR would be to monitor its conversion into an organometallic reagent, such as a Grignard or organolithium species. The selective reaction at the more labile carbon-iodine bond is expected.

Hypothetical Reaction Monitoring: Lithiation

If this compound is treated with n-butyllithium, in situ ¹H NMR could track the reaction progress.

Initial State: The spectrum would show the characteristic aromatic signals for the starting material.

During Reaction: New aromatic signals corresponding to the lithiated intermediate, 4-(tert-butyl)-2-chloro-1-lithiobenzene, would appear and grow in intensity. Significant upfield shifts in the signals for protons ortho to the newly formed C-Li bond (H6) would be expected due to the strong shielding effect of the lithium atom. Simultaneously, the signals for the starting material would decrease.

Final State: Upon completion, the spectrum would exclusively show signals for the product and any byproducts.

By acquiring spectra at regular time intervals, the concentration of reactants and products can be plotted against time to generate kinetic profiles, providing insight into the reaction order and rate constant. rsc.orgd-nb.info

Advanced Mass Spectrometry for Reaction Intermediate Detection

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques can further probe molecular structure and identify trace intermediates.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different compositions.

For this compound (C₁₀H₁₂ClI), the theoretical exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I).

| Formula | Isotope | Mass (Da) |

| C₁₀H₁₂³⁵Cl¹²⁷I | [M]⁺ | 293.9672 |

| C₁₀H₁₂³⁷Cl¹²⁷I | [M+2]⁺ | 295.9642 |

An experimental HRMS measurement matching the theoretical value of 293.9672 would confirm the elemental formula C₁₀H₁₂ClI. The characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl) would also be observed, further validating the presence of a single chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a specific ion. unt.edunationalmaglab.org A precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information based on how the molecule breaks apart. libretexts.org

The fragmentation of the molecular ion (m/z 294) would likely proceed through several key pathways: libretexts.org

Loss of a methyl group: A common fragmentation for tert-butylated compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 279.

Loss of the tert-butyl group: Cleavage of the entire tert-butyl group (•C₄H₉) would yield an ion at m/z 237.

Loss of halogens: Successive loss of iodine (•I) and chlorine (•Cl) radicals would also be expected. The loss of the weaker C-I bond is generally more favorable.

The following table outlines the predicted major fragments in an MS/MS experiment.

| Precursor Ion (m/z) | Fragment Lost | Product Ion (m/z) | Proposed Structure of Product Ion |

| 294 | •CH₃ | 279 | [C₉H₉ClI]⁺ |

| 294 | •C₄H₉ | 237 | [C₆H₄ClI]⁺ |

| 294 | •I | 167 | [C₁₀H₁₂Cl]⁺ |

| 279 | •I | 152 | [C₉H₉Cl]⁺ |

Analysis of these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule, such as the tert-butyl group and the specific halogen substituents. nih.gov

Single Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions

While NMR and MS provide data on individual molecules, single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.comaps.org Obtaining a suitable single crystal of this compound would allow for the elucidation of its crystal structure, providing exact bond lengths, bond angles, and torsion angles. mdpi.com

Beyond the intramolecular structure, SCXRD reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions. researchgate.net For halogenated aromatic compounds, halogen bonding is a key directional interaction that influences crystal packing. ijres.orgwikipedia.org A halogen bond is an attractive interaction between an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic region on another atom. nih.gov

In the crystal structure of this compound, several types of intermolecular interactions would be anticipated:

Halogen Bonding: Given the presence of both iodine and chlorine, various halogen-halogen interactions (e.g., I···Cl, I···I, Cl···Cl) could be present, dictating the supramolecular architecture. researchgate.netnih.gov The iodine atom, being larger and more polarizable, is a stronger halogen bond donor.

C-H···π Interactions: Hydrogen atoms from the tert-butyl group or the aromatic ring could interact with the electron-rich π-system of an adjacent benzene (B151609) ring.

A hypothetical table of crystallographic data is presented below, illustrating the kind of information obtained from a successful SCXRD experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₂ClI |

| Formula Weight | 294.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.25 |

| b (Å) | 7.24 |

| c (Å) | 11.41 |

| β (°) | 99.55 |

| Volume (ų) | 672.3 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.18 |

This detailed structural information is vital for rationalizing the material's physical properties, such as melting point and solubility, and for designing new materials in the field of crystal engineering. nih.gov

Crystalline Packing Motifs

The arrangement of molecules in a crystal lattice, or the crystalline packing motif, is governed by a delicate balance of intermolecular forces. In the case of this compound, the packing would be significantly influenced by the interplay between the bulky, hydrophobic tert-butyl group and the potential for specific halogen-halogen and halogen-π interactions.

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. wikipedia.org The iodine atom in this compound is a prime candidate for acting as a halogen bond donor. The strength of this interaction is modulated by the other substituents on the benzene ring. chemistryviews.org

The molecule features both an electron-donating group (the tert-butyl group) and an electron-withdrawing group (the chloro group). Electron-donating groups tend to decrease the positive potential of the σ-hole, thus weakening the halogen bond, while electron-withdrawing groups enhance it. chemistryviews.org In this specific molecule, the chloro group, being ortho to the iodine, would have a more pronounced electron-withdrawing inductive effect, likely strengthening the σ-hole on the iodine atom. Conversely, the para-tert-butyl group would donate electron density through induction and hyperconjugation, potentially weakening it. The net effect would determine the strength of the C-I···Y halogen bonds (where Y is a halogen bond acceptor like an oxygen or nitrogen atom from a neighboring molecule or solvent). It is probable that the iodine atom would be the primary halogen bond donor, as the propensity for this interaction follows the trend F < Cl < Br < I. wikipedia.org

Table 1: Predicted Halogen Bond Characteristics Based on Analogous Systems

| Interacting Atoms | Typical Distance Range (Å) | Nature of Interaction | Expected Strength |

|---|---|---|---|

| C-I···O | 2.80 - 3.10 | Halogen Bond | Moderate to Strong oup.com |

| C-I···N | 2.90 - 3.20 | Halogen Bond | Moderate to Strong oup.com |

| C-I···Cl | 3.50 - 3.80 | Halogen-Halogen (Type II) | Weak |

This is an interactive data table. Users can sort and filter the data based on the columns.

Conformational Analysis in the Solid State

While the benzene ring itself is planar, the orientation of its substituents, particularly the non-symmetrical tert-butyl group, is of interest. The steric bulk of the tert-butyl group is a defining conformational feature. acs.org In the solid state, the molecule would likely adopt a conformation that minimizes steric clashes. The rotation around the C-C bond connecting the tert-butyl group to the benzene ring would be a key factor. Low-temperature NMR studies on related bulky substituted benzenes have shown that such rotations can be hindered. rsc.org It is plausible that in the crystalline form, the molecule adopts a single, low-energy conformation, where the methyl groups of the tert-butyl substituent are staggered relative to the plane of the benzene ring to reduce steric strain with the adjacent chloro atom. The planarity of the phenyl ring itself will be largely maintained, but slight out-of-plane distortions of the C-I and C-Cl bonds could occur to alleviate lattice strain.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Transformations and Reaction Progression

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring their changes during a chemical reaction. For this compound, these techniques would provide clear signatures for the key structural components of the molecule.

The FT-IR spectrum would be expected to show strong absorptions corresponding to the C-H stretching of the aromatic ring and the tert-butyl group, as well as characteristic ring stretching vibrations ("ring breathing" modes) in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would appear at lower frequencies, typically in the fingerprint region (< 800 cm⁻¹).

Raman spectroscopy would complement FT-IR, often showing strong signals for vibrations that are weak in the IR spectrum, such as the symmetric ring breathing mode and vibrations involving the highly polarizable iodine atom. aip.org The C-I bond, in particular, often gives a strong Raman signal.

These techniques are invaluable for monitoring reaction progression. For instance, in a reaction where the iodine atom is substituted (e.g., in a Suzuki or Sonogashira coupling), the disappearance of the characteristic C-I vibrational band and the appearance of new bands corresponding to the newly formed bond could be tracked in real-time.

Table 2: Expected Characteristic Vibrational Frequencies for this compound based on Analogues

| Functional Group / Vibration | FT-IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Typically sharp, medium intensity |

| Alkyl C-H Stretch (tert-butyl) | 2970 - 2870 | 2970 - 2870 | Strong, sharp peaks |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Multiple bands, variable intensity |

| C-H Bending (tert-butyl) | 1470 - 1365 | 1470 - 1365 | Characteristic doublet for tert-butyl |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Intensity depends on substitution |

This is an interactive data table based on data from analogous compounds like iodobenzene (B50100) and chlorobenzene. nih.govnist.gov Users can sort and filter the data.

Ultrafast Spectroscopy for Transient Species Characterization

Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, operate on extremely short timescales (10⁻¹⁵ to 10⁻¹² s) and are used to observe the formation and decay of short-lived chemical intermediates like excited states and radicals. youtube.com

For a molecule like this compound, a key area of interest would be the photochemistry of the carbon-iodine bond. Aryl iodides are known to be photosensitive, and upon excitation with UV light, the C-I bond can undergo homolytic cleavage to form an aryl radical and an iodine atom. This process occurs on an ultrafast timescale.

A typical transient absorption experiment would involve:

Excitation: A short, intense "pump" pulse of UV light excites the molecule to an electronic excited state.

Probing: A second, broad-wavelength "probe" pulse, delayed by a precise time interval, passes through the sample.

Detection: The absorption of the probe pulse is measured. By varying the delay time between the pump and probe, one can track the appearance and disappearance of new absorbing species. youtube.com

For this compound, one could expect to observe the initial formation of a singlet or triplet excited state, followed by its rapid decay and the concurrent rise of an absorption signal corresponding to the 4-(tert-butyl)-2-chlorophenyl radical. The subsequent reactions of this highly reactive radical intermediate with its environment could then be monitored in real-time. Such studies provide fundamental insights into reaction mechanisms that are impossible to obtain with slower techniques.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of polyhalogenated arenes like 4-(tert-butyl)-2-chloro-1-iodobenzene presents a significant challenge due to the similar reactivities of the halogen substituents. acs.orgnih.govnih.gov The distinct electronic and steric environments of the chloro and iodo groups, influenced by the bulky tert-butyl group, offer an opportunity for the development of highly selective catalytic systems. Future research could focus on:

Ligand and Additive Controlled Reactions: Designing specialized ligands for transition metal catalysts (e.g., palladium, nickel, copper) that can differentiate between the C-Cl and C-I bonds based on their steric and electronic properties. nih.govnih.gov The use of specific additives and solvents could also play a crucial role in modulating the reactivity and achieving site-selectivity in cross-coupling reactions. nih.govnih.gov

Directing-Group-Controlled Processes: Investigating the potential of the tert-butyl group, or a synthetically introduced directing group, to control the regioselectivity of functionalization at specific positions on the aromatic ring. nih.govnih.gov